molecular formula C17H16N4O2 B4888088 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one

Cat. No.: B4888088
M. Wt: 308.33 g/mol
InChI Key: JOXIDBLMFVLYKY-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrido[4,3-d]pyrimidin-5-one core. Its structural complexity and potential biological activities make it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one typically involves multi-step processes. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and subsequent functional group modifications . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which are efficient for forming carbon-carbon bonds and can be performed under microwave-assisted conditions to enhance reaction rates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow chemistry and automated synthesis could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one exerts its effects involves its interaction with specific molecular targets. For instance, as an LRRK2 inhibitor, it binds to the kinase domain of the enzyme, thereby inhibiting its activity and potentially modulating pathways involved in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-4-yl)-6-phenylpyrido[4,3-d]pyrimidin-5-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to selectively inhibit LRRK2 sets it apart from other similar compounds, making it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

IUPAC Name

2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXIDBLMFVLYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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